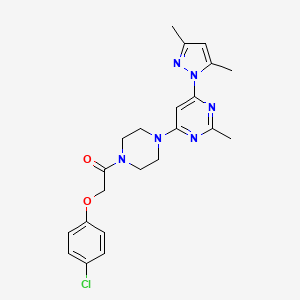

![molecular formula C10H22N2O4 B2832538 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol CAS No. 2230789-88-3](/img/structure/B2832538.png)

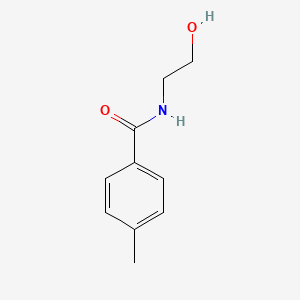

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol, also known as HED, is a chemical compound that has been widely used in scientific research. It is a chiral molecule with two stereocenters, and its molecular formula is C11H23NO4.

Aplicaciones Científicas De Investigación

CO2 Absorption Efficiency

A comparative study highlighted the CO2 absorption capabilities of solvent-free alkanolamines, including compounds similar to 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol. These compounds have shown a high CO2 capture efficiency, offering potential advantages over traditional aqueous solutions for CO2 capture processes due to their solvent-free nature and theoretical CO2 capture capacity of 0.50 (mol CO2/mol amine) (Barzagli, Mani, & Peruzzini, 2016).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of new derivatives derived from β-aminoalcohols, including compounds structurally related to the chemical of interest, was conducted. The study provided insights into the yields, NMR, and X-ray diffraction analyses of these compounds, demonstrating the versatility of aminoalcohols in synthesizing various chemical structures (Mancilla, Rosales, García-Báez, & Carrillo, 1995).

Complex Formation and Molecular Interactions

Another study explored the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including those with structural similarities to the chemical . This research sheds light on the intricate inter- and intramolecular interactions that influence the formation of such complexes, providing valuable insights into the chemical's potential applications in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Deoxygenation of Hydroxyl Groups

The deoxygenation of hydroxyl groups via phosphites, involving the preparation of derivatives from alcohols similar to the compound of interest, represents a highly efficient method. This approach provides a pathway for the deoxygenation product of the original alcohol, showcasing the compound's relevance in organic synthesis processes (Zhang & Koreeda, 2004).

Solvent Mixtures and Molecular Structure Analysis

Investigations into binary mixtures formed by 1,4-dioxan and alkyl alcohols have provided insights into the molecular structure and hydrogen bonding dynamics of mixtures involving compounds similar to the chemical of interest. Such studies are crucial for understanding the solvent behavior and molecular interactions in various chemical processes (Mirti, 1988).

Propiedades

IUPAC Name |

2-[[(2S,5R)-5-[(2-hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4/c13-3-1-11-5-9-7-16-10(8-15-9)6-12-2-4-14/h9-14H,1-8H2/t9-,10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSHBZXJKKAZCU-AOOOYVTPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CNCCO)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)CNCCO)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(2R,5S)-5-{[(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl}amino)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)

![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)

![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)